molecular formula C9H6IN3 B2972674 3-iodo-1-methyl-1H-indazole-5-carbonitrile CAS No. 1426423-63-3

3-iodo-1-methyl-1H-indazole-5-carbonitrile

Cat. No.: B2972674
CAS No.: 1426423-63-3
M. Wt: 283.072
InChI Key: ONXPKVVUCXTMNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-1-methyl-1H-indazole-5-carbonitrile is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring This compound is characterized by the presence of an iodine atom, a methyl group, and a carbonitrile group attached to the indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1-methyl-1H-indazole-5-carbonitrile typically involves the iodination of 1-methyl-1H-indazole-5-carbonitrile. One common method is the electrophilic aromatic substitution reaction using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions . The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly reagents is also considered in industrial settings to minimize waste and reduce environmental impact .

Mechanism of Action

The mechanism of action of 3-iodo-1-methyl-1H-indazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and carbonitrile group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity . The exact pathways and molecular interactions depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-1-methyl-1H-indazole-5-carbonitrile is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

3-iodo-1-methylindazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6IN3/c1-13-8-3-2-6(5-11)4-7(8)9(10)12-13/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXPKVVUCXTMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C#N)C(=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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